molecular formula C10H20ClNO2 B6211554 tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride CAS No. 2703745-36-0

tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride

Cat. No.: B6211554
CAS No.: 2703745-36-0
M. Wt: 221.72 g/mol
InChI Key: UIFUDQIZOYJRPS-QRPNPIFTSA-N
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Description

tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride: is a chemical compound with a complex structure that includes a tert-butyl ester and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride typically involves the esterification of a pyrrolidine derivative with tert-butyl acetate. The reaction conditions often include the use of a strong acid catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biology, this compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules that can interact with biological targets .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a research tool to study biological processes .

Industry: In industry, this compound is used in the production of various chemical products. Its unique properties make it valuable for the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring in its structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate
  • tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate
  • tert-butyl 2-[(3S)-pyrrolidin-3-yl]propanoate

Comparison: tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. This gives it distinct chemical and biological properties compared to its analogs. For example, the hydrochloride salt form may enhance its solubility and stability, making it more suitable for certain applications .

Properties

CAS No.

2703745-36-0

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)6-8-4-5-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m0./s1

InChI Key

UIFUDQIZOYJRPS-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1CCNC1.Cl

Canonical SMILES

CC(C)(C)OC(=O)CC1CCNC1.Cl

Purity

95

Origin of Product

United States

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